2-(Pyrrolidin-3-yloxy)-nicotinonitrile
Description
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Properties
IUPAC Name |
2-pyrrolidin-3-yloxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-8-2-1-4-13-10(8)14-9-3-5-12-7-9/h1-2,4,9,12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZGANFDYROZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Pyrrolidin-3-yloxy)-nicotinonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. Its unique structure, which combines a pyrrolidine ring with a nicotinonitrile moiety, suggests diverse biological activities, particularly in the modulation of neurotransmitter systems and other cellular pathways.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its role in drug discovery due to its ability to interact with various biological targets. The nicotinonitrile part adds to its pharmacological profile, potentially influencing receptor interactions and enzyme activities.
The mechanism of action for this compound involves its interaction with specific molecular targets, including receptors and enzymes. The pyrrolidine ring can modulate the activity of neurotransmitter receptors, potentially acting as an agonist or antagonist depending on the target. The nitrile group enhances binding interactions through hydrogen bonding, influencing the compound's affinity and specificity for its targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : The compound has shown promise in modulating central nervous system (CNS) disorders. Its interaction with neuronal nicotinic receptors (NNRs) suggests potential applications in treating conditions such as anxiety, depression, and neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of nicotinonitriles can exhibit antimicrobial activity, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Activity : Compounds with similar structures have been reported to exert anti-inflammatory effects, which may be relevant for conditions involving chronic inflammation .
Data Table: Summary of Biological Activities
| Activity | Effect | References |
|---|---|---|
| Neuropharmacological | Modulates CNS disorders | |
| Antimicrobial | Potential antimicrobial effects | |
| Anti-inflammatory | Reduces inflammation |
Case Studies
- Neuropharmacological Study : In a study examining the effects of various pyrrolidine derivatives on NNRs, it was found that this compound had enhanced binding affinity for the α4β2 subtype compared to other derivatives. This suggests its potential as a therapeutic agent in treating nicotine addiction and cognitive disorders .
- Antimicrobial Investigation : A series of experiments evaluated the antimicrobial efficacy of nicotinonitrile derivatives against common pathogens. Results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, highlighting its potential utility in developing new antimicrobial agents .
- Anti-inflammatory Research : A study focused on the anti-inflammatory properties of pyrrolidine derivatives showed that this compound effectively reduced pro-inflammatory cytokine levels in vitro, suggesting its potential application in inflammatory diseases .
Scientific Research Applications
Structure and Composition
- Chemical Formula : C10H11N3O
- Molecular Weight : 189.22 g/mol
- IUPAC Name : 2-(Pyrrolidin-3-yloxy)-nicotinonitrile
The compound features a pyrrolidine ring, which is known for its presence in various biologically active molecules. This structure potentially enhances its interaction with neurotransmitter systems.
Nicotinic Acetylcholine Receptor Modulation
Research indicates that this compound exhibits significant biological activity related to the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. The compound's ability to selectively bind to these receptors suggests potential therapeutic applications in treating these conditions .
Therapeutic Potential
The therapeutic potential of this compound extends to various areas, including:
- Cognitive Enhancers : Due to its interaction with nAChRs, it may serve as a cognitive enhancer, potentially benefiting patients with cognitive deficits.
- Neurological Disorders : Its selective binding properties could be explored for developing treatments for neurodegenerative diseases.
- Pain Management : Some studies suggest that compounds interacting with nAChRs can modulate pain pathways, indicating possible applications in pain management therapies .
Example Synthesis Pathway
- Starting Materials : Pyrrolidine derivatives and nicotinonitrile.
- Reagents : Appropriate coupling agents (e.g., EDC or DIC) may be used to facilitate the formation of the ether bond between the pyrrolidine and the nitrile.
- Purification : The product can be purified through recrystallization or chromatography techniques.
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotective effects, this compound was evaluated for its ability to protect neuronal cells from apoptosis induced by oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent .
Case Study 2: Cognitive Enhancement
Another research project investigated the cognitive enhancement properties of this compound in animal models. The findings showed improved memory retention and learning abilities in subjects administered with this compound compared to those receiving placebo treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
